molecular formula C18H17N5O4 B2714704 3-(4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)pyridine 1-oxide CAS No. 2034297-92-0

3-(4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)pyridine 1-oxide

Cat. No.: B2714704
CAS No.: 2034297-92-0
M. Wt: 367.365
InChI Key: GIYDPJBOOVUZMP-UHFFFAOYSA-N
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Description

3-(4-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)pyridine 1-oxide is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)pyridine 1-oxide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[2,3-d]pyrimidine ring system.

    Attachment of the Piperidine Moiety: The piperidine ring is introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyrido[2,3-d]pyrimidine intermediate.

    Carbonylation and Oxidation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, to form various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by the electron-withdrawing groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dioxo-1,2,3,4-tetrahydropyrrolo[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure but differ in the substituents attached to the ring system.

    Pyridine N-oxides: These compounds are structurally related due to the presence of the N-oxide functional group.

Uniqueness

What sets 3-(4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)pyridine 1-oxide apart is its combination of multiple functional groups in a single molecule, providing a unique set of chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

3-[1-(1-oxidopyridin-1-ium-3-carbonyl)piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4/c24-16(12-3-2-8-22(27)11-12)21-9-5-13(6-10-21)23-17(25)14-4-1-7-19-15(14)20-18(23)26/h1-4,7-8,11,13H,5-6,9-10H2,(H,19,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYDPJBOOVUZMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(NC2=O)N=CC=C3)C(=O)C4=C[N+](=CC=C4)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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